molecular formula C11H13F6NO2 B12304359 3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one

3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one

Cat. No.: B12304359
M. Wt: 305.22 g/mol
InChI Key: JBUVXSPGTFYDTJ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C11H13F6NO2 and a molecular weight of 305.22 g/mol This compound is characterized by the presence of a cyclohexyl group and two trifluoromethyl groups attached to an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one typically involves the reaction of cyclohexylamine with a suitable precursor containing the trifluoromethyl groups and the oxazolidinone ring. The reaction conditions may vary, but common methods include:

    Cyclohexylamine Reaction: Cyclohexylamine is reacted with a precursor such as 5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one under controlled temperature and pressure conditions.

    Catalytic Reactions: Catalysts may be used to facilitate the reaction and improve yield and purity.

    Solvent Selection: The choice of solvent can significantly impact the reaction efficiency and product isolation.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups and obtain reduced products.

    Substitution: Substitution reactions can occur at the cyclohexyl or trifluoromethyl groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-5,5-dimethyl-1,3-oxazolidin-2-one: Similar structure but with dimethyl groups instead of trifluoromethyl groups.

    3-Cyclohexyl-5,5-diphenyl-1,3-oxazolidin-2-one: Contains diphenyl groups instead of trifluoromethyl groups.

    3-Cyclohexyl-5,5-diethyl-1,3-oxazolidin-2-one: Features diethyl groups in place of trifluoromethyl groups.

Uniqueness

3-Cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one is unique due to the presence of trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it valuable in various applications, particularly in the development of pharmaceuticals and specialty chemicals.

Properties

Molecular Formula

C11H13F6NO2

Molecular Weight

305.22 g/mol

IUPAC Name

3-cyclohexyl-5,5-bis(trifluoromethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13F6NO2/c12-10(13,14)9(11(15,16)17)6-18(8(19)20-9)7-4-2-1-3-5-7/h7H,1-6H2

InChI Key

JBUVXSPGTFYDTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC(OC2=O)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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